2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid
Description
2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid is a synthetic compound featuring:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, contributing to conformational flexibility and basicity (pKa ~11).
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A photolabile protecting group widely used in peptide synthesis to shield amines during coupling reactions .
- Methylene linker: Connects the piperidine and benzoic acid moieties, influencing steric and electronic properties.
Molecular Formula: C27H27NO5. Applications: Likely serves as an intermediate in solid-phase synthesis or as a building block for bioactive molecules.
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-27(31)21-8-2-1-7-20(21)17-19-13-15-29(16-14-19)28(32)33-18-26-24-11-5-3-9-22(24)23-10-4-6-12-25(23)26/h1-12,19,26H,13-18H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDMAYQMGJESEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid typically involves multiple steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Derivative: The protected piperidine is then reacted with a benzoic acid derivative, often through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Yields the free amine.
Substitution: Yields substituted benzoic acid derivatives.
Coupling: Yields peptides or other amide-containing compounds.
Scientific Research Applications
Drug Development
The compound is primarily explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of drugs aimed at treating various conditions.
Peptide Synthesis
Due to the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, this compound is utilized in peptide synthesis. The Fmoc group is widely used to protect amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids .
Research has indicated that derivatives of this compound exhibit biological activities, including anti-inflammatory and analgesic effects. Studies on similar compounds have shown their ability to modulate pain pathways, suggesting potential therapeutic uses in pain management .
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis protocols, researchers incorporated 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid as part of the synthesis of a novel peptide with enhanced stability and bioactivity. The results demonstrated improved yields and purity of the final peptide product, highlighting the compound's role as an effective building block in peptide chemistry.
Case Study 2: Anti-inflammatory Activity
A pharmacological study investigated the anti-inflammatory properties of compounds related to this compound. The results indicated that these compounds significantly reduced inflammation in animal models, suggesting that they could be developed into effective treatments for inflammatory diseases.
Mechanism of Action
The primary mechanism of action for 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during synthetic processes, preventing unwanted side reactions. The compound’s molecular targets are the amine groups in peptides and proteins, where it forms stable carbamate linkages that can be selectively removed under basic conditions.
Comparison with Similar Compounds
Core Heterocycle Variations
Implications :
- Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) allow dual functionalization but may complicate orthogonal protection strategies.
Linker and Acid Group Modifications
Implications :
Protective Group Strategies
Implications :
Implications :
- High-purity compounds (e.g., ) are essential for reproducible synthesis.
- Safety protocols (e.g., PPE, ventilation) should align with hazard statements like H302/H312/H332 .
Key Research Findings
Synthetic Utility : The target compound’s methylene linker and benzoic acid group balance flexibility and acidity, making it versatile for coupling reactions .
Orthogonal Protection : Dual Fmoc/Boc-protected analogs (e.g., ) enable complex multi-step syntheses but require careful deprotection sequencing.
Biocompatibility : Piperidine-based compounds generally exhibit better membrane permeability than piperazine derivatives .
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid (Fmoc-Pip-Benzoic acid) is a complex organic compound with significant potential in medicinal chemistry and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a piperidine ring, and a benzoic acid moiety, which together provide a versatile scaffold for various biological applications.
- IUPAC Name : this compound
- Molecular Formula : C29H29NO4
- Molecular Weight : 457.55 g/mol
- CAS Number : Not specified in the sources but related compounds share similar identifiers.
Structure-Activity Relationship (SAR)
The biological activity of compounds like Fmoc-Pip-Benzoic acid can be influenced by:
- The position and nature of substituents on the piperidine ring.
- The stability and reactivity provided by the Fmoc group.
A comparative analysis of structurally related compounds is summarized in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid | Similar piperidine structure | Used as a building block in peptide synthesis |
| 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid | Different piperidine position | Potential analgesic and anti-inflammatory effects |
| 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | Contains two Fmoc groups | Potential applications in drug development |
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to Fmoc-Pip-Benzoic acid:
- Antitumor Efficacy : A study reported that derivatives containing piperidine rings showed promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .
- Anti-inflammatory Properties : Research has indicated that certain piperidine derivatives possess significant anti-inflammatory effects, which could be leveraged for therapeutic applications .
- Enzyme Interaction Studies : Investigation into enzyme inhibition revealed that similar compounds could effectively inhibit key metabolic enzymes, suggesting potential uses in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
